molecular formula C15H8Cl2N2O2 B14717445 1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione CAS No. 14910-26-0

1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione

Cat. No.: B14717445
CAS No.: 14910-26-0
M. Wt: 319.1 g/mol
InChI Key: DUZQUBOEJIUYKK-UHFFFAOYSA-N
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Description

1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione is a chemical compound known for its unique spiro structure, which involves a fluorene moiety fused with an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione typically involves the reaction of fluorene derivatives with imidazolidine precursors under specific conditions. One common method includes the addition of dichlorocarbene to 9-alkylidenefluorenes, followed by cyclization to form the spiro compound . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of hydro derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can result in a variety of functionalized spiro compounds.

Scientific Research Applications

1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1’,3’-Dichlorospiro[fluorene-9,4’-imidazolidine]-2’,5’-dione: Another spiro compound with a similar structure but different ring fusion.

    2-Alkyl-3,3-dichlorospiro[cyclopropane-1,9’-fluorene] derivatives: Compounds with a cyclopropane ring fused to fluorene.

Uniqueness

1’,3’-Dichlorospiro[fluorene-9,5’-imidazolidine]-2’,4’-dione is unique due to its specific spiro fusion and the presence of dichloro substituents

Properties

CAS No.

14910-26-0

Molecular Formula

C15H8Cl2N2O2

Molecular Weight

319.1 g/mol

IUPAC Name

1',3'-dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C15H8Cl2N2O2/c16-18-13(20)15(19(17)14(18)21)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H

InChI Key

DUZQUBOEJIUYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C(=O)N(C(=O)N4Cl)Cl

Origin of Product

United States

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